

An In-depth Technical Guide to the Mechanism of Action of NOC-12

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Compound of Interest

Compound Name: *noc-12*

Cat. No.: *B115454*

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Abstract

NOC-12, a diazeniumdiolate, serves as a critical research tool due to its function as a nitric oxide (NO) donor. Its primary mechanism of action involves the spontaneous release of NO, which subsequently activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This elevation in cGMP triggers a cascade of downstream signaling events, predominantly through the activation of protein kinase G (PKG), culminating in a variety of physiological responses including vasodilation and modulation of apoptosis. This guide provides a comprehensive overview of the molecular mechanisms of **NOC-12**, quantitative data on its activity, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Nitric Oxide Donation

NOC-12 belongs to the class of compounds known as NONOates, which are characterized by their ability to spontaneously release nitric oxide under physiological conditions. The release of NO is the initiating step in the biological activity of **NOC-12**.

Chemical Properties and NO Release Kinetics

A summary of the key chemical and kinetic properties of **NOC-12** is presented in Table 1.

Property	Value	Reference
Chemical Name	1,1-Diethyl-2-hydroxy-2-nitrosohydrazine	
Molecular Formula	C ₆ H ₁₆ N ₄ O ₂	
Molecular Weight	176.22 g/mol	
Half-life (t _{1/2}) of NO release	327 minutes at 22°C in PBS, pH 7.4	
Effective Concentration Range (in vitro)	10-100 µM (protective effects in astrocytes)	[1]
Toxic Concentration (in vitro)	1 mM (in astrocytes)	[1]

Table 1: Chemical and Kinetic Properties of **NOC-12**. This table summarizes key physicochemical and kinetic parameters of **NOC-12** relevant to its use as a nitric oxide donor in experimental settings.

The Canonical Signaling Pathway: sGC-cGMP-PKG

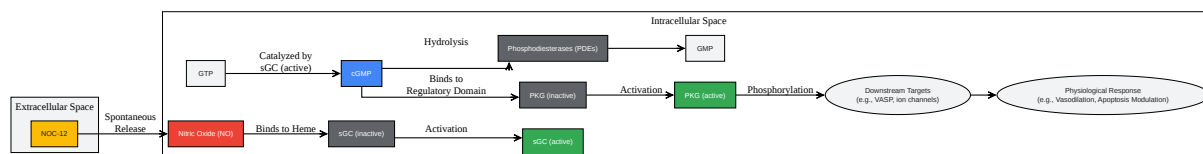
The principal signaling cascade initiated by **NOC-12**-derived NO is the activation of soluble guanylate cyclase (sGC).

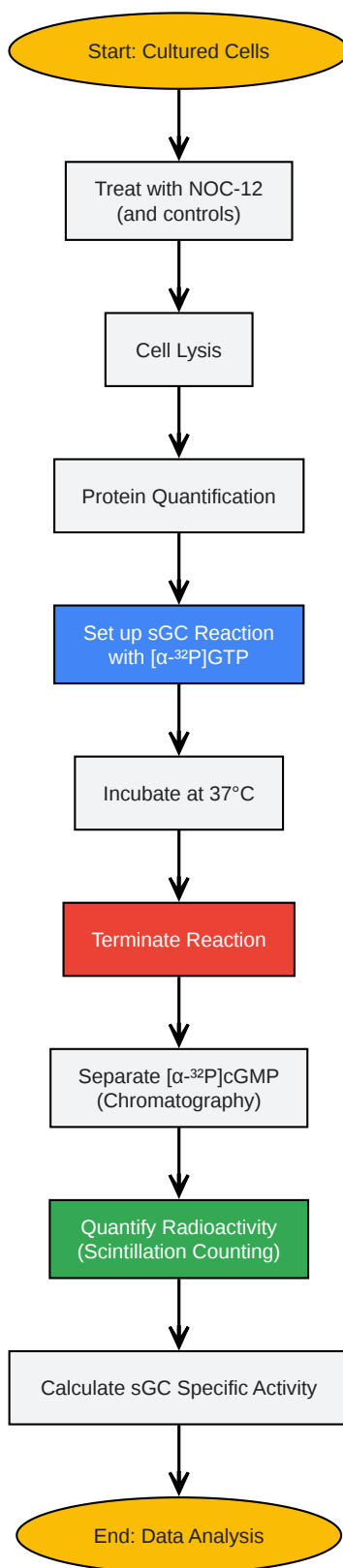
Activation of Soluble Guanylate Cyclase (sGC)

Nitric oxide released from **NOC-12** diffuses across cell membranes and binds to the ferrous heme iron of sGC. This binding event induces a conformational change in sGC, leading to its activation. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Downstream Effectors of cGMP

The primary downstream effector of cGMP is cGMP-dependent protein kinase (PKG).[2] cGMP also directly modulates the activity of cyclic nucleotide-gated ion channels and phosphodiesterases (PDEs).[3] The activation of PKG leads to the phosphorylation of a multitude of downstream targets, resulting in diverse cellular responses.[2]





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